molecular formula C22H25FN6O2 B2969065 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 1040675-57-7

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B2969065
CAS No.: 1040675-57-7
M. Wt: 424.48
InChI Key: JWAWYTMGMZKNNN-UHFFFAOYSA-N
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Description

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a complex organic compound. This molecule features a tetrazole, piperazine, and a methoxyphenyl group, representing a unique combination of pharmacologically relevant moieties. The synthesis and exploration of this compound contribute to advances in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound is synthesized through a series of organic reactions. The process usually involves the formation of the tetrazole ring through cycloaddition reactions, followed by the attachment of the piperazine and methoxyphenyl groups via various coupling reactions.

Industrial Production Methods: In industrial settings, large-scale synthesis may involve optimized conditions like controlled temperatures, use of specific catalysts, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one undergoes several types of chemical reactions:

  • Oxidation: : It can be oxidized using strong oxidizing agents.

  • Reduction: : Reduction can occur at specific functional groups using agents like sodium borohydride.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the tetrazole ring.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in dry ether.

  • Substitution: : Halogenated reagents or organometallic compounds under anhydrous conditions.

Major Products:
  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Modified tetrazole and piperazine derivatives.

Scientific Research Applications

Chemistry:
  • Reagent Development: : Used in the development of novel reagents and catalysts for organic synthesis.

Biology:
  • Enzyme Inhibition: : Studied for its inhibitory effects on specific enzymes, which has implications for understanding metabolic pathways.

Medicine:
  • Drug Development: : Explored for its potential as a pharmacophore in the design of new therapeutic agents, particularly in treating neurological and inflammatory conditions.

Industry:
  • Material Science: : Investigated for its properties in creating new materials with specific electronic or photonic characteristics.

Mechanism of Action

The compound's effects are mediated through interactions with molecular targets such as enzymes and receptors. The tetrazole and piperazine moieties play a crucial role in binding to these targets, altering their activity and resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds:

  • 1-(4-(1H-tetrazol-5-yl)piperazin-1-yl)-3-(4-fluorophenyl)propan-1-one: : Similar structure but lacks the methoxyphenyl group.

  • 1-(4-fluorophenyl)piperazine: : Shares the piperazine and fluorophenyl groups but does not contain the tetrazole moiety.

  • 1-(4-(1H-tetrazol-5-yl)piperazin-1-yl)-2-phenylpropan-1-one: : Another structural analogue with different substituents on the phenyl ring.

Uniqueness: 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties not observed in its analogues.

The exploration of this compound and its analogues can lead to significant advancements in medicinal chemistry and drug development. By understanding its synthesis, reactivity, and applications, researchers can unlock new potentials in various scientific fields.

Properties

IUPAC Name

1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O2/c1-31-20-9-2-17(3-10-20)4-11-22(30)28-14-12-27(13-15-28)16-21-24-25-26-29(21)19-7-5-18(23)6-8-19/h2-3,5-10H,4,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAWYTMGMZKNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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